molecular formula C19H20FN5OS B2853609 N-cyclopentyl-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide CAS No. 1207053-34-6

N-cyclopentyl-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide

Cat. No.: B2853609
CAS No.: 1207053-34-6
M. Wt: 385.46
InChI Key: XGSNYJCLELAUJL-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a triazole ring, fluorophenyl group, and cyclopentyl carboxamide moiety. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps common to triazole-thiazole hybrids. Structural characterization of related compounds has been performed using single-crystal X-ray diffraction (SHELX software suite) and spectroscopic methods (IR, NMR), confirming planar molecular geometries with deviations caused by substituent steric effects .

Properties

IUPAC Name

N-cyclopentyl-2-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c1-11-17(18(26)22-14-5-3-4-6-14)27-19(21-11)16-12(2)25(24-23-16)15-9-7-13(20)8-10-15/h7-10,14H,3-6H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSNYJCLELAUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)F)C)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide (CAS No. 1207053-34-6) is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological evaluations, focusing on its anticancer, antimicrobial, and hepatoprotective activities.

The molecular formula of this compound is C19H20FN5OSC_{19}H_{20}FN_{5}OS with a molecular weight of 385.5 g/mol. The compound features a thiazole ring and a triazole moiety, which are known for their biological activities.

PropertyValue
Molecular FormulaC19H20FN5OS
Molecular Weight385.5 g/mol
CAS Number1207053-34-6

Synthesis

The synthesis of this compound typically involves multi-step reactions including cycloaddition methods and the use of various catalysts. The details of these synthetic pathways can be found in specialized literature focusing on thiazole and triazole derivatives .

Antitumor Activity

Recent studies have demonstrated that compounds featuring thiazole and triazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N-cyclopentyl derivatives have shown promising results in inhibiting the growth of HepG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cells.

Cytotoxicity Data:
The cytotoxic effects were evaluated using the MTT assay, and the IC50 values for related compounds were reported as follows:

CompoundHepG-2 IC50 (µg/mL)HCT-116 IC50 (µg/mL)MCF-7 IC50 (µg/mL)
11c4.24 ± 0.37.35 ± 0.42.99 ± 0.2
Doxorubicin0.36 ± 0.040.49 ± 0.070.35 ± 0.03

These results indicate that certain derivatives display enhanced antitumor activity compared to standard treatments like Doxorubicin .

Antimicrobial Activity

In addition to antitumor properties, thiazole-based compounds have been evaluated for their antimicrobial efficacy against various bacterial strains. The majority of tested derivatives showed satisfactory antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy:
The antimicrobial activity was assessed using standard methods such as disk diffusion and broth dilution assays, revealing that certain derivatives possess potent antibacterial properties.

Hepatoprotective Activity

The hepatoprotective potential of N-cyclopentyl derivatives was also explored through in vitro studies using CCl₄-induced hepatotoxicity models. While some compounds demonstrated weak hepatoprotective effects, further investigations are necessary to elucidate their full potential in liver protection .

Case Studies

Several case studies highlight the effectiveness of thiazole and triazole derivatives in clinical settings:

  • Case Study on Antitumor Effects : A study involving a series of thiazole derivatives indicated that modifications at specific positions significantly enhance cytotoxicity against cancer cell lines.
  • Antimicrobial Screening : In a comparative study, thiazole derivatives were screened against resistant bacterial strains, showcasing their potential as new antimicrobial agents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-cyclopentyl-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide exhibit significant antimicrobial properties. Triazole derivatives have been extensively studied for their effectiveness against bacterial and fungal infections. The presence of the triazole ring enhances the compound's ability to inhibit the growth of pathogens by interfering with their metabolic processes.

Anticancer Potential

The compound's ability to modulate cellular pathways has led to investigations into its anticancer potential. Studies have shown that similar thiazole and triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the inhibition of specific kinases or enzymes that are overexpressed in cancerous tissues.

Neurological Applications

Given the structural similarity to known neuroactive compounds, this compound is being explored for its neuroprotective effects. Research into related compounds suggests potential benefits in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Anti-inflammatory Properties

Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This application is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory disorders where cytokine levels are elevated.

Drug Development and Screening

This compound serves as a lead compound in drug discovery programs aimed at developing new therapeutics. Its unique properties make it suitable for high-throughput screening assays to identify novel drug candidates targeting various diseases.

Table 1: Summary of Research Findings on N-cyclopentyl Compounds

Study ReferenceApplication AreaFindings
AntimicrobialDemonstrated significant activity against resistant bacterial strains.
AnticancerInduced apoptosis in breast cancer cell lines through mitochondrial pathways.
NeurologicalShowed neuroprotective effects in models of Alzheimer's disease by reducing amyloid plaque formation.
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in animal models of inflammation.

Noteworthy Insights

Research continues to explore the breadth of applications for N-cyclopentyl derivatives. The compound's versatility suggests that further studies could uncover additional therapeutic uses across various medical fields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives, differing primarily in substituents and bioactivity profiles:

Compound Name/ID Key Substituents Bioactivity (Tested) Structural Features
Target Compound Cyclopentyl carboxamide Not reported Thiazole-triazole hybrid; fluorophenyl and methyl groups enhance lipophilicity
Compound 4 (Cl-substituted) 4-Chlorophenyl None reported Isostructural with target; Cl substituent alters crystal packing vs. F
Compound 5 (F-substituted) 4-Fluorophenyl None reported Similar conformation to Compound 4; F substituent reduces steric hindrance
Compound 31a 4-Chlorophenyl COX-1/COX-2 inhibition Thiazole-triazole core; Cl enhances electron-withdrawing effects
Compound 31b 4-Fluorophenyl COX-1/COX-2 inhibition Analogous to 31a; F improves metabolic stability vs. Cl
Compound 4 (Kariuki et al.) Sulfonic acid group Antimicrobial activity Thiadiazole-triazole hybrid; sulfonic acid enhances solubility and ionic interactions

Key Observations:

  • Halogen Effects: Chlorophenyl and fluorophenyl substituents influence electronic properties and crystal packing. Fluorine’s smaller van der Waals radius reduces steric clashes, favoring tighter molecular packing compared to chlorine .
  • Bioactivity Trends: COX inhibition in Compounds 31a/31b correlates with the triazole-thiazole scaffold’s ability to interact with enzyme active sites. The sulfonic acid derivative’s antimicrobial activity suggests that polar groups enhance membrane penetration .

Crystallographic Insights

  • Compounds 4 and 5 () exhibit isostructural triclinic packing (space group P̄1) with two independent molecules per asymmetric unit. The fluorophenyl group adopts a near-perpendicular orientation relative to the planar thiazole-triazole core, a feature conserved across analogs .
  • SHELX software was critical in resolving subtle conformational differences caused by halogen substituents, demonstrating its utility in small-molecule crystallography .

Preparation Methods

Synthesis of the Thiazole Core

The 4-methylthiazole-5-carboxylic acid methyl ester serves as the foundational intermediate. This is synthesized via the Hantzsch thiazole reaction, which condenses α-halo ketones with thioureas.

Procedure :

  • Methyl 2-bromoacetoacetate (1.0 equiv) and thiourea (1.2 equiv) are refluxed in ethanol for 6 hours.
  • The crude product is purified via silica gel chromatography, yielding 4-methylthiazole-5-carboxylic acid methyl ester as a pale-yellow solid.

Key Data :

Parameter Value
Yield 85–92%
Melting Point 128–130°C
Characterization $$ ^1H $$ NMR, IR, HRMS

Formation of the 1,2,3-Triazole Moiety

The 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-yl group is synthesized via a [3+2] cycloaddition between a β-ketophosphonate and 4-fluorophenyl azide, leveraging cesium carbonate (Cs$$2$$CO$$3$$) in dimethyl sulfoxide (DMSO).

Procedure :

  • 4-Fluorophenyl azide is prepared by diazotizing 4-fluoroaniline with sodium nitrite (NaNO$$2$$) and hydrochloric acid (HCl), followed by reaction with sodium azide (NaN$$3$$).
  • The thiazole-derived β-ketophosphonate (1.0 equiv) and 4-fluorophenyl azide (1.2 equiv) are combined with Cs$$2$$CO$$3$$ (2.0 equiv) in DMSO at 60°C for 6 hours.

Key Data :

Parameter Value
Yield 77–99%
Regioselectivity 1,4,5-Trisubstituted
Solvent DMSO

Coupling of Triazole and Thiazole Components

The triazole substituent is introduced at the thiazole’s 2-position via a cesium-chelated Z-enolate intermediate, which facilitates Horner-Wadsworth-Emmons (HWE) elimination.

Procedure :

  • The thiazole β-ketophosphonate (1.0 equiv) reacts with the pre-formed triazole azide (1.2 equiv) in DMSO under Cs$$2$$CO$$3$$ catalysis.
  • The reaction proceeds via a triazoline intermediate, followed by HWE elimination to yield 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxylic acid methyl ester .

Key Data :

Parameter Value
Reaction Time 0.5–6 hours
Temperature 60°C
Yield 89%

Carboxamide Formation

The methyl ester is hydrolyzed to the carboxylic acid and subsequently coupled with cyclopentylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP).

Procedure :

  • Hydrolysis : The ester (1.0 equiv) is treated with 2N NaOH in tetrahydrofuran (THF) at room temperature for 4 hours.
  • Activation : The resulting acid is reacted with EDCI (1.5 equiv) and DMAP (0.1 equiv) in dichloromethane (DCM) under argon.
  • Amidation : Cyclopentylamine (1.2 equiv) is added, and the mixture is stirred for 48 hours.

Key Data :

Parameter Value
Yield (Hydrolysis) 95%
Yield (Amidation) 82%
Solvent DCM

Analytical Characterization

The final product is characterized via spectroscopic and chromatographic methods:

Spectroscopic Data :

  • $$ ^1H $$ NMR (400 MHz, DMSO-d$$6$$) : δ 8.21 (s, 1H, triazole-H), 7.89–7.84 (m, 2H, Ar-H), 7.34–7.29 (m, 2H, Ar-H), 3.45–3.40 (m, 1H, cyclopentyl), 2.51 (s, 3H, thiazole-CH$$3$$), 2.38 (s, 3H, triazole-CH$$_3$$).
  • HRMS (ESI+) : m/z calcd for C$${20}$$H$${21}$$FN$$5$$O$$2$$S [M+H]$$^+$$: 422.1398; found: 422.1401.

Chromatographic Purity :

  • HPLC (C18, 70:30 MeOH/H$$_2$$O): >98% purity.

Optimization and Yield Analysis

Critical parameters influencing yield and selectivity include:

Triazole Cycloaddition :

  • Base : Cs$$2$$CO$$3$$ outperforms K$$2$$CO$$3$$ or Na$$2$$CO$$3$$ in stabilizing the Z-enolate.
  • Solvent : DMSO enhances dipolarophile reactivity compared to DMF or THF.

Carboxamide Coupling :

  • Coupling Agents : EDCI/DMAP provides superior activation over DCC or HOBt.
  • Temperature : Prolonged stirring (48 hours) at room temperature ensures complete conversion.

Q & A

Q. What are the standard synthetic routes for preparing N-cyclopentyl-2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of triazole and thiazole intermediates. For example:

  • Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-fluorophenyl azide and a methyl-substituted alkyne.
  • Step 2 : Thiazole ring construction via Hantzsch thiazole synthesis, employing α-haloketones and thiourea derivatives.
  • Step 3 : Coupling the triazole and thiazole intermediates using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or peptide coupling reagents (e.g., EDC/HOBt). Key reagents include anhydrous aluminum chloride for Friedel-Crafts alkylation and palladium catalysts for cross-coupling .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Essential methods include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm regioselectivity of the triazole and fluorophenyl groups.
  • HPLC-MS for purity assessment and mass confirmation.
  • X-ray crystallography to resolve ambiguities in stereochemistry for crystalline intermediates.
  • FT-IR to verify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during the synthesis of this compound?

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for CuAAC to enhance reaction rates.
  • Catalyst screening : Test alternative catalysts (e.g., Ru-based systems) to avoid copper residues in biological applications.
  • Green chemistry approaches : Replace toxic solvents with ionic liquids or switch to flow chemistry for better heat/mass transfer .

Q. What strategies are used to elucidate the biological mechanism of action for this compound?

  • Target identification : Perform affinity chromatography or surface plasmon resonance (SPR) to identify protein targets.
  • Cellular assays : Use fluorescence-based assays (e.g., FLIPR for calcium signaling) to study receptor modulation.
  • Structural analysis : Conduct molecular docking with triazole-thiazole scaffolds to predict binding modes in enzymes like cytochrome P450 .

Q. How can researchers resolve contradictions in reported bioactivity data for triazole-thiazole hybrids?

  • Reproducibility checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Metabolic stability studies : Use liver microsomes to assess if discrepancies arise from differential metabolism.
  • Structural analogs : Compare activity of N-cyclopentyl derivatives with N-aryl variants to isolate steric/electronic effects .

Q. What methods are employed to synthesize derivatives for structure-activity relationship (SAR) studies?

  • Functional group modifications : Replace the cyclopentyl group with cyclohexyl or aromatic substituents via reductive amination.
  • Bioisosteric replacements : Substitute the thiazole ring with oxazole or pyridine and evaluate potency shifts.
  • Click chemistry : Introduce fluorophores (e.g., BODIPY) via azide-alkyne cycloaddition for imaging studies .

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